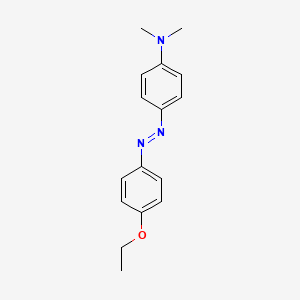
4-(Dimethylamino)-4'-ethoxyazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-4’-ethoxyazobenzene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used as a dye. The presence of the dimethylamino group and the ethoxy group on the aromatic rings enhances its solubility and stability, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4’-ethoxyazobenzene typically involves the diazotization of 4-ethoxyaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include:
Diazotization: 4-ethoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline in an alkaline medium to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of 4-(Dimethylamino)-4’-ethoxyazobenzene follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-4’-ethoxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azobenzenes depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-4’-ethoxyazobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions to monitor reaction progress and as a pH indicator.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the manufacturing of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-4’-ethoxyazobenzene involves its ability to absorb light and undergo photoisomerization. This property is exploited in applications such as photodynamic therapy, where the compound can generate reactive oxygen species upon light exposure, leading to cell damage. The molecular targets and pathways involved include:
Photoisomerization: The compound can switch between trans and cis forms upon light absorption.
Generation of Reactive Oxygen Species: The excited state of the compound can transfer energy to molecular oxygen, producing reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
4-(Dimethylamino)-4’-ethoxyazobenzene can be compared with other azobenzene derivatives such as:
4-(Dimethylamino)-4’-methoxyazobenzene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different solubility and stability properties.
4-(Dimethylamino)-4’-hydroxyazobenzene: Contains a hydroxy group, which can form hydrogen bonds, affecting its physical and chemical properties.
4-(Dimethylamino)-4’-chloroazobenzene: The presence of a chloro group introduces different reactivity patterns, particularly in substitution reactions.
The uniqueness of 4-(Dimethylamino)-4’-ethoxyazobenzene lies in its specific combination of functional groups, which confer distinct solubility, stability, and reactivity characteristics, making it suitable for a variety of applications.
Propiedades
Número CAS |
3009-57-2 |
|---|---|
Fórmula molecular |
C16H19N3O |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
4-[(4-ethoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3O/c1-4-20-16-11-7-14(8-12-16)18-17-13-5-9-15(10-6-13)19(2)3/h5-12H,4H2,1-3H3 |
Clave InChI |
IKIMBVVRWMOZFT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)
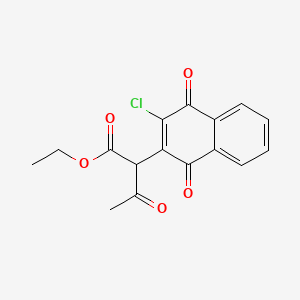


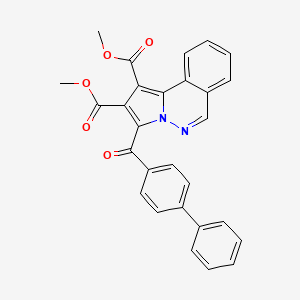
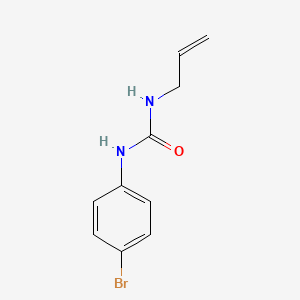
![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)
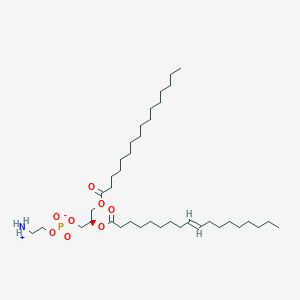

![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)
![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)
